Kifunensine diacetonide
Overview
Description
Kifunensine is an alkaloid originally isolated from Kitasatosporia kifunense, an actinobacterium . It is a potent inhibitor of the mannosidase I enzyme and is primarily used in cell culture to make high mannose glycoproteins . Inside a cell, it prevents endoplasmic reticulum mannosidase I (ERM1) from trimming mannose residues from precursor glycoproteins .
Synthesis Analysis
Kifunensine was first isolated by Iwami et al. in 1987 . It was originally prepared by culturing the actinobacterium Kitasatosporia kifunense in a suitable medium at 25–33 °C for several days, followed by extraction of the alkaloid . The structure of kifunensine was published in 1989 by Kayakiri et al .
Molecular Structure Analysis
The molecular formula of Kifunensine diacetonide is C14H20N2O6 . It contains total 45 bond(s); 25 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), 1 twelve-membered ring(s), 1 secondary amide(s) (aliphatic), 1 .
Chemical Reactions Analysis
Kifunensine is a known inhibitor of type I α-mannosidase enzymes and has been shown to have therapeutic potential for a variety of diseases and application in the expression of high-mannose N-glycan bearing glycoproteins .
Physical And Chemical Properties Analysis
The molecular weight of Kifunensine diacetonide is 312.32 . It is soluble to 50 mM in water with gentle warming, though it is slow to dissolve .
Scientific Research Applications
Enhancement of Monoclonal Antibody Efficacy
Kifunensine diacetonide has been utilized to improve the efficacy of monoclonal antibodies like Rituximab. By inhibiting mannosidase I, kifunensine allows for in vivo glycan engineering, which results in an afucosylated form of the antibody. This modification has been shown to significantly increase antibody-dependent cell-mediated cytotoxicity (ADCC), enhancing the therapeutic potential against cancer cells .
Glycosylation Profile Consistency in Biologics
The compound is effective in achieving a consistent N-glycosylation profile in biologics. This is crucial for the pharmacokinetic properties of various therapeutic proteins, including blood factors and lysosomal enzymes. Kifunensine’s ability to produce exclusively oligomannose glycoforms makes it a valuable tool in biopharmaceutical manufacturing .
Immunomodulation
In the field of immunology, kifunensine diacetonide serves as an immunomodulator. It has been cited in studies exploring the epitope convergence of broadly HIV-1 neutralizing IgA and IgG antibody lineages, indicating its role in modulating immune responses .
Cell Migration and Tissue Repair
Research has demonstrated that kifunensine can promote the migration of bone-marrow-derived mesenchymal stem cells (MSCs) toward injury sites, such as bone fractures. This is attributed to high mannose N-glycans reducing the contact area of cells with substrates, facilitating cell movement and potentially aiding in tissue repair processes .
Quality Control in Protein Folding
Kifunensine has been implicated in the rescue of sarcoglycan mutations by inhibiting endoplasmic reticulum quality control mechanisms. This leads to minimal structural modifications in proteins, which is significant for conditions like muscular dystrophy where proper protein folding is essential .
Plant-Based Pharmaceutical Production
The compound has been applied to the Nicotiana benthamiana transient expression platform for the production of plant-made pharmaceuticals. Kifunensine enables simple in-process glycan engineering without the need for transgenic hosts, making it a key player in the cost-effective and scalable production of therapeutic proteins .
Mechanism of Action
Target of Action
Kifunensine diacetonide primarily targets the following enzymes :
Biochemical Pathways
The primary biochemical pathway affected by Kifunensine diacetonide is the N-glycosylation pathway . By inhibiting mannosidase I, Kifunensine diacetonide prevents the normal processing of N-linked glycans in the ER, leading to the production of glycoproteins with high mannose-type oligosaccharides . These high mannose-type glycoproteins can have different properties and functions compared to their fully processed counterparts.
Pharmacokinetics
It is known that kifunensine diacetonide is a neutral molecule, which allows it to permeate inside cells . Once inside a cell, it can exert its inhibitory effects on mannosidase I .
Safety and Hazards
Future Directions
Kifunensine has shown potential for treatment of sarcoglycanopathies and lysosomal storage disorders . The hydrophobic acylated derivatives of kifunensine can help overcome the mass-transfer limitations of the parent compound, and they may have applications for the treatment of ERAD-related diseases or prove to be more cost-effective alternatives for the generation and production of high-mannose N-glycan bearing glycoproteins .
properties
IUPAC Name |
(1R,6S,7R,11S,12R)-9,9,14,14-tetramethyl-8,10,13,15-tetraoxa-2,5-diazatetracyclo[10.4.0.02,6.07,11]hexadecane-3,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-13(2)19-5-6-7(20-13)8-9(22-14(3,4)21-8)10-15-11(17)12(18)16(6)10/h6-10H,5H2,1-4H3,(H,15,17)/t6-,7-,8+,9+,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXURXVDRNXPIM-ZJDVBMNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(C4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@@H]4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469302 | |
Record name | Kifunensine diacetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kifunensine diacetonide | |
CAS RN |
134234-43-8 | |
Record name | (3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134234-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kifunensine diacetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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